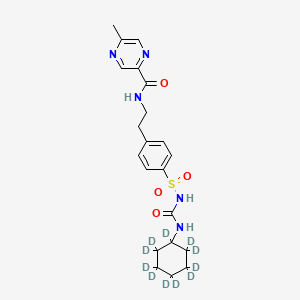
Glipizid-d11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Glipizid wirkt durch partielle Blockierung von ATP-abhängigen Kaliumkanälen (KATP) in den β-Zellen der Langerhans-Inseln der Bauchspeicheldrüse .
Glipizid-d11: ist eine deuteriumsubstituierte Form von
Herstellungsmethoden
- Leider sind spezifische Synthesewege und Reaktionsbedingungen für this compound in der Literatur nicht leicht zugänglich. Es wird typischerweise durch Deuterium-Inkorporation während der chemischen Synthese hergestellt.
- Industrielle Produktionsmethoden können Isotopenmarkierungstechniken umfassen, um Deuteriumatome in das Glipizidmolekül einzuführen.
Wissenschaftliche Forschungsanwendungen
- Glipizid-d11 findet Anwendungen in verschiedenen wissenschaftlichen Bereichen:
Medizin: Forschung im Zusammenhang mit der Behandlung von Typ-2-Diabetes und der Entwicklung von Medikamenten.
Chemie: Isotopenmarkierungsstudien und pharmakokinetische Untersuchungen.
Biologie: Untersuchung der Funktion von KATP-Kanälen und der Glukoseregulation.
Industrie: Potenzielle Anwendungen in der Medikamentenentwicklung und metabolischen Studien.
Wirkmechanismus
- Glipizid entfaltet seine Wirkung durch partielle Blockierung von ATP-abhängigen Kaliumkanälen (KATP) in pankreatischen β-Zellen.
- Diese Wirkung führt zu einer erhöhten Insulinsekretion und einer verbesserten Glukoseutilisation.
Wirkmechanismus
Target of Action
Glipizide-d11, a deuterium labeled form of Glipizide , primarily targets the beta cells of the pancreatic islets of Langerhans . These cells play a crucial role in the regulation of blood glucose levels by producing and releasing insulin .
Mode of Action
Glipizide-d11 acts by partially blocking potassium channels among beta cells of pancreatic islets of Langerhans . By blocking these channels, the cell depolarizes, which results in the opening of voltage-gated calcium channels . The resulting calcium influx encourages insulin release from beta cells . This means that more insulin is released in response to glucose than would be without glipizide ingestion .
Biochemical Pathways
The primary biochemical pathway affected by Glipizide-d11 is the insulin signaling pathway . By stimulating the release of insulin, Glipizide-d11 enhances the body’s ability to lower blood glucose levels . This is particularly important in the management of type 2 diabetes mellitus, a condition characterized by higher-than-normal levels of blood glucose .
Pharmacokinetics
The pharmacokinetics of Glipizide-d11 are similar to those of Glipizide. It is rapidly absorbed and has a short half-life, reducing the risk for long-lasting hypoglycemia that is often observed with blood glucose-lowering agents . The presence of an impaired renal function may significantly affect the pharmacokinetics of glucose-lowering agents, thus exposing diabetic patients to a higher risk of side effects, mainly hypoglycemic episodes .
Result of Action
The primary result of Glipizide-d11 action is the lowering of blood glucose levels . By stimulating the release of insulin from the pancreas, Glipizide-d11 helps to control blood sugar levels in patients with type 2 diabetes mellitus . This is achieved by increasing the sensitivity of peripheral tissues to insulin, thereby enhancing glucose uptake and utilization .
Action Environment
The action of Glipizide-d11, like other glucose-lowering agents, can be influenced by various environmental factors. These include the patient’s diet, exercise habits, and overall health status . For instance, a diet high in carbohydrates can increase blood glucose levels, potentially reducing the efficacy of Glipizide-d11. Similarly, regular exercise can enhance insulin sensitivity, thereby improving the drug’s effectiveness .
Zukünftige Richtungen
Glipizide is used together with diet and exercise to improve blood sugar control in adults with type 2 diabetes mellitus . The dosage of Glipizide can be adjusted based on the patient’s response . Future research may focus on improving the efficacy and safety of Glipizide in treating type 2 diabetes.
Biochemische Analyse
Biochemical Properties
Glipizide-d11 interacts with both normal and glycated human serum albumin (HSA) through two general groups of sites: a set of relatively strong interactions and a set of weaker interactions . These interactions have average association equilibrium constants at pH 7.4 and 37 °C in the range of 2.4–6.0 × 10^5 and 1.7–3.7 × 10^4 M^−1, respectively .
Cellular Effects
Glipizide-d11 induces insulin release from isolated rat pancreatic tissue . Dietary administration of glipizide-d11 increases the number of insulin receptors on isolated and purified mouse liver plasma membranes . It reduces plasma glucose and triglyceride levels and increases plasma insulin levels in a rat model of diabetes .
Molecular Mechanism
Glipizide-d11 exerts its effects at the molecular level by inhibiting ATP-sensitive potassium (K ATP) channels in primary mouse pancreatic β cells . This inhibition induces insulin release from isolated rat pancreatic tissue .
Temporal Effects in Laboratory Settings
The half-life of elimination of glipizide-d11 is 2–4 hours . It is eliminated via metabolism by cytochrome P450 (CYP) 2C9 from urine or feces .
Dosage Effects in Animal Models
Dietary administration of glipizide-d11 (5 mg/kg per day for 10 days) increases the number of insulin receptors on isolated and purified mouse liver plasma membranes . It reduces plasma glucose and triglyceride levels and increases plasma insulin levels in a rat model of diabetes .
Metabolic Pathways
Glipizide-d11 is metabolized by cytochrome P450 (CYP) 2C9 . The metabolic pathway involves the elimination of glipizide-d11 from urine or feces .
Transport and Distribution
Glipizide-d11 is transported and distributed within cells and tissues via metabolism by cytochrome P450 (CYP) 2C9 .
Subcellular Localization
Given its role as a hypoglycemic agent and its interaction with ATP-sensitive potassium (K ATP) channels in primary mouse pancreatic β cells , it can be inferred that it may be localized in the cell membrane where these channels are typically found.
Vorbereitungsmethoden
- Unfortunately, specific synthetic routes and reaction conditions for Glipizide-d11 are not readily available in the literature. it is typically synthesized through deuterium incorporation during chemical synthesis.
- Industrial production methods may involve isotopic labeling techniques to introduce deuterium atoms into the Glipizide molecule.
Analyse Chemischer Reaktionen
- Glipizid-d11 unterliegt wahrscheinlich ähnlichen chemischen Reaktionen wie Glipizid, einschließlich Oxidations-, Reduktions- und Substitutionsreaktionen.
- Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, wären analog zu denen, die für Glipizid eingesetzt werden.
- Hauptprodukte, die aus diesen Reaktionen gebildet werden, wären deuteriummarkierte Derivate von Glipizid.
Vergleich Mit ähnlichen Verbindungen
- Die Besonderheit von Glipizid-d11 liegt in seiner Deuteriumsubstitution, die seine pharmakokinetischen und metabolischen Profile beeinflusst.
- Ähnliche Verbindungen umfassen andere Sulfonylharnstoffe wie Glyburid (Glibenclamid) und Glimepirid.
Eigenschaften
IUPAC Name |
5-methyl-N-[2-[4-[(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4S/c1-15-13-24-19(14-23-15)20(27)22-12-11-16-7-9-18(10-8-16)31(29,30)26-21(28)25-17-5-3-2-4-6-17/h7-10,13-14,17H,2-6,11-12H2,1H3,(H,22,27)(H2,25,26,28)/i2D2,3D2,4D2,5D2,6D2,17D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJXGWJIGJFDTL-KVEFGMAKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)C3=NC=C(N=C3)C)([2H])[2H])([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
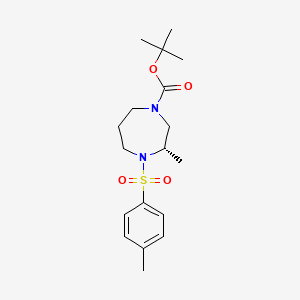
![(4S)-6-chloro-8-hydroxy-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one](/img/structure/B562380.png)
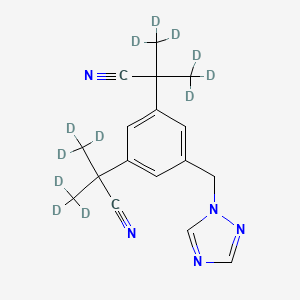
![N,N-Diisopropyl-d14-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine](/img/structure/B562383.png)
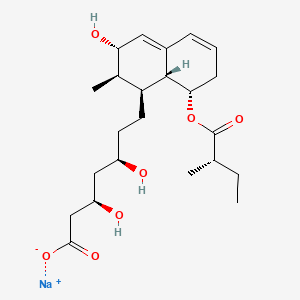
![[2,2'-Bipyridine]-4,4'(1H,1'H)-dithione](/img/structure/B562386.png)
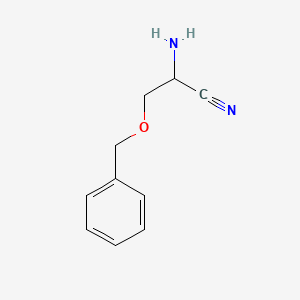

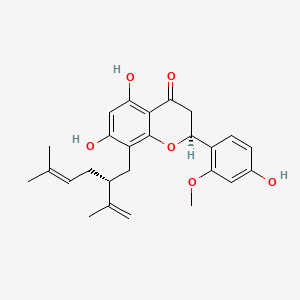
![Benzyl (2S)-3-methyl-2-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methylamino]butanoate](/img/structure/B562393.png)
![6(R)-[2-(8(S)-(2,2-Dimethyl-d6-butyryl)oxy]-2(S),6(R)-dimethyl-1,2,6,7,8,8a(R)-hexahydro-1(S)-naphthyl]ethyl-4(R)-(t-butyl-dimethylsilyl)oxy-3,4,5,6-tetrahydro-2H-pyran-2-one](/img/structure/B562394.png)



